molecular formula C13H22N2Si B1373881 1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 754214-38-5

1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B1373881
CAS No.: 754214-38-5
M. Wt: 234.41 g/mol
InChI Key: UGRSTJMKMMQQBD-UHFFFAOYSA-N
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Description

1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C13H20N2Si. It is a member of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tert-butyl-dimethyl-silanyl group attached to the pyrrolopyridine core, which imparts unique chemical properties.

Preparation Methods

The synthesis of 1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

tert-butyl-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2Si/c1-13(2,3)16(4,5)15-10-8-11-7-6-9-14-12(11)15/h6-7,9H,8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRSTJMKMMQQBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1CCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (24.0 g, 200 mmol) in N,N-dimethylformamide (68 mL) was added a 60% dispersion of sodium hydride in mineral oil (12.0 g, 300 mmol) portionwise. The mixture was stirred at 0° C. for 30 min and then a solution of tert-butyldimethylsilyl chloride (46 g, 300 mmol) in N,N-dimethylformamide (100 mL) was added to the above mixture dropwise at 0° C. The mixture was stirred at 0° C. for 3 h and then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The yellowish residue was purified by flash silica gel chromatography (silica gel from QingDao, 200-300 mesh, glass column from Shanghai SD company, 5% ethyl acetate/hexanes) to afford 1-(tert-butyl-dimethyl-silanyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (31 g, 66%) as a yellow oil: LC/MS m/e calcd for C13H23N2Si [M+H]+ 235.42, observed 235.3; 1H NMR (400 MHz, CDCl3) δ ppm 0.35 (s, 6H), 0.98 (s, 9H, 3×CH3), 3.02 (t, J=8.6 Hz, 2H), 3.68 (t, J=8.6 Hz, 2H), 6.40 (dd, J=5.2 Hz, 7.0 Hz, 1H), 7.15 (d, J=7.0 Hz, 1H), 7.80 (d, J=5.2 Hz, 1H).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
1-(tert-butyldimethylsilyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine

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